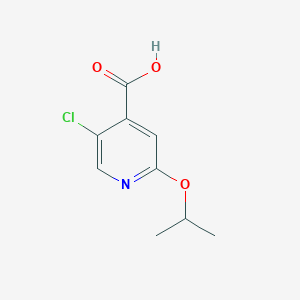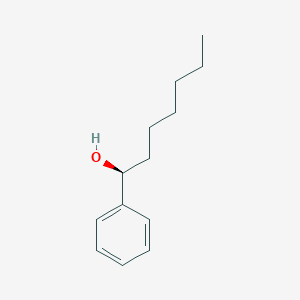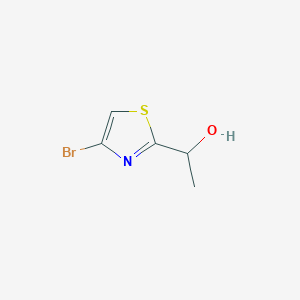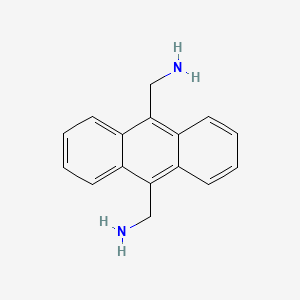
Anthracene-9,10-dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Anthracene-9,10-dimethanamine is a chemical compound with the CAS Number: 6705-67-5 . It is also known as 9,10-bis(aminomethyl)anthracene . The chemical formula for this compound is C16H16N2 . It appears as a yellow to brown solid .
Synthesis Analysis
The synthesis of anthracene derivatives, including this compound, often involves challenging procedures . Some of the common methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes . The synthesis of these compounds often involves a cross-coupling procedure in the key reaction steps .Molecular Structure Analysis
The structure of this compound was determined by X-ray crystallography . The molecule sits on a center of symmetry such that the two diethylaminomethyl groups are in an anti conformation with respect to one another across the anthracene ring .Chemical Reactions Analysis
Anthracene derivatives, including this compound, have been extensively studied for their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .Physical and Chemical Properties Analysis
This compound appears as a yellow to brown solid . More detailed physical and chemical properties were not found in the search results.Future Directions
Anthracene derivatives, including Anthracene-9,10-dimethanamine, are currently the subject of research in several areas . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
Mechanism of Action
Target of Action
Anthracene-9,10-dimethanamine is a complex organic compound
Mode of Action
It is known that the compound is synthesized through a reaction between anthracene and dimethylamine . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
This compound is a derivative of anthracene . Anthracene and its derivatives are known to be involved in various biochemical pathways. For instance, anthracene can be degraded by bacteria through a series of reactions involving hydroxylation and ring cleavage . .
Pharmacokinetics
The compound is known to be soluble in some organic solvents like ethanol and xylene, but insoluble in water . Its melting point is 234 °C and boiling point is 468.4±25.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Furthermore, the compound may pose a risk of irritation to the skin and eyes, and precautions should be taken to avoid inhalation of its dust .
Properties
IUPAC Name |
[10-(aminomethyl)anthracen-9-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAIIURJGYYAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
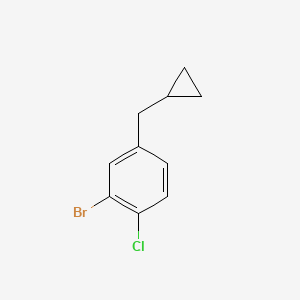
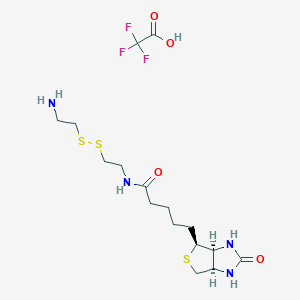


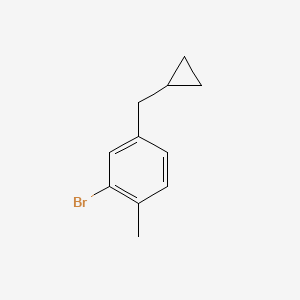
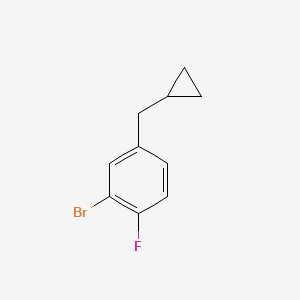


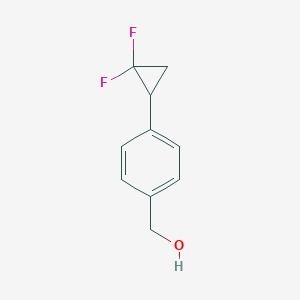
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
